REACTION_CXSMILES
|
[Cl:1][C:2]1[N:3]=[C:4]([Cl:18])[C:5]2[CH2:10][CH2:9][CH:8]([C:11]3[CH:16]=[CH:15][C:14]([F:17])=[CH:13][CH:12]=3)[C:6]=2[N:7]=1.[CH3:19][Si]([N-][Si](C)(C)C)(C)C.[K+].N[C@H](C(O)=O)CCSC.CCOC(C)=O>COCCOC>[Cl:1][C:2]1[N:3]=[C:4]([Cl:18])[C:5]2[CH2:10][CH2:9][C:8]([C:11]3[CH:16]=[CH:15][C:14]([F:17])=[CH:13][CH:12]=3)([CH3:19])[C:6]=2[N:7]=1 |f:1.2|
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Name
|
|
Quantity
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0 (± 1) mol
|
Type
|
reactant
|
Smiles
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ClC=1N=C(C2=C(N1)C(CC2)C2=CC=C(C=C2)F)Cl
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Name
|
|
Quantity
|
84 mL
|
Type
|
solvent
|
Smiles
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COCCOC
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Name
|
|
Quantity
|
15.2 mL
|
Type
|
reactant
|
Smiles
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C[Si](C)(C)[N-][Si](C)(C)C.[K+]
|
Name
|
|
Quantity
|
2.36 mL
|
Type
|
reactant
|
Smiles
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N[C@@H](CCSC)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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CCOC(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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WAIT
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Details
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The reaction was kept at −78° C. for 10 min
|
Duration
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10 min
|
Type
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CUSTOM
|
Details
|
to come to rt
|
Type
|
TEMPERATURE
|
Details
|
was still cool
|
Type
|
CUSTOM
|
Details
|
was quenched with water
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Type
|
EXTRACTION
|
Details
|
extracted with EtOAc
|
Type
|
CUSTOM
|
Details
|
The bulk of the material was then quenched
|
Type
|
EXTRACTION
|
Details
|
extracted as above
|
Type
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DRY_WITH_MATERIAL
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Details
|
The combined organic extracts were dried over MgSO4
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Type
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FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent removed in vacuo
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1N=C(C2=C(N1)C(CC2)(C)C2=CC=C(C=C2)F)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 10.13 mmol | |
AMOUNT: MASS | 3.01 g | |
YIELD: PERCENTYIELD | 81% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |